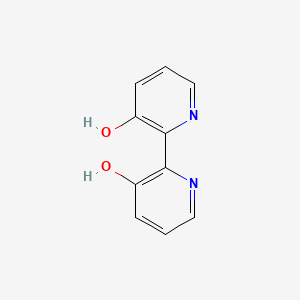

2,2'-Bipyridine-3,3'-diol

説明

Significance and Interdisciplinary Relevance of 2,2'-Bipyridine-3,3'-diol (BP(OH)₂)

This compound (BP(OH)₂) is a derivative of bipyridine distinguished by hydroxyl groups at the 3 and 3' positions. This structural feature allows the molecule to exhibit unique photophysical properties, most notably excited-state intramolecular proton transfer (ESIPT). The ESIPT process involves the transfer of a proton within the molecule after being excited by light, leading to distinct absorption and fluorescence characteristics. nih.gov This sensitivity to its microenvironment makes BP(OH)₂ a valuable photophysical probe for studying inclusion in various systems and biological environments. nih.govnih.gov

The significance of BP(OH)₂ extends across multiple disciplines:

Coordination Chemistry : It serves as a fundamental bidentate ligand, forming stable complexes with transition metals like cobalt, nickel, and rhenium. chemimpex.com The hydroxyl groups can undergo reductive deprotonation, leading to strong intramolecular hydrogen bonding and the stabilization of unusual coordination geometries in metal complexes.

Catalysis : As a ligand, BP(OH)₂ and its derivatives are effective in various catalytic processes, enhancing reaction rates and selectivity in organic synthesis. chemimpex.com

Materials Science : The compound contributes to the development of advanced materials, including sensors and conductive polymers, by improving their stability and performance. chemimpex.com

Analytical Chemistry : It is used as a reagent to detect and quantify metal ions in environmental and biological samples. chemimpex.com

Biological Research : BP(OH)₂ has been investigated as a microenvironment-sensitive probe for studying binding sites in biological systems, such as its interaction with human serum albumin (HSA). nih.gov

Historical Context of Bipyridine Derivatives in Chemical Sciences

The journey of bipyridine chemistry began in 1888 with the discovery of 2,2'-bipyridine (B1663995) by Fritz Blau. He synthesized the compound through the dry distillation of copper(II) pyridine-2-carboxylate and noted its intense red color reaction with iron sulfate. This foundational discovery paved the way for the development of a vast family of bipyridine compounds.

The first fifty years of bipyridine chemistry, from 1888 to 1939, saw significant progress in understanding the coordination behavior and analytical applications of these compounds. nih.gov During this period, researchers began to explore functionalized bipyridine derivatives to enhance their properties. nih.gov The development of synthetic methods to introduce functional groups, such as hydroxyl groups at specific positions, was a crucial advancement. The synthesis of BP(OH)₂ was driven by the need for bipyridine derivatives with enhanced coordination abilities and unique photophysical characteristics stemming from intramolecular hydrogen bonding and modified electronic properties.

Over the years, various synthetic routes to 2,2'-bipyridines have been developed, including the Ullmann reaction and modern cross-coupling reactions like Suzuki, Stille, and Negishi couplings. nih.govresearchgate.net These methods have enabled the synthesis of a wide range of bipyridine derivatives with diverse functionalities. researchgate.net

Current Research Frontiers and Emerging Applications of BP(OH)₂

Current research on this compound is vibrant and continues to uncover new applications. A significant area of investigation is its dual properties of excited-state intramolecular proton transfer (ESIPT) and thermally activated delayed fluorescence (TADF). nih.govmdpi.com This combination has great potential for the development of efficient organic light-emitting diodes (OLEDs). nih.govmdpi.com Theoretical studies are actively exploring the interplay between these two phenomena to better understand the underlying mechanisms and guide the design of new materials. nih.govmdpi.com

Recent research has also focused on:

Photophysical Probes : Further investigation into the use of BP(OH)₂ as a microenvironment-sensitive probe. nih.govnih.gov Studies on its binding to cyclodextrins and human serum albumin have demonstrated its sensitivity to the hydrophobicity and size of its surroundings. nih.govnih.gov

Catalysis : The development of new chiral BP(OH)₂ derivatives, such as 3,3′-dimethyl-(2,2′-bipyridine)-diol, for use as ligands in asymmetric catalysis. rsc.org

Materials Science : The incorporation of bipyridine derivatives into metal-organic frameworks (MOFs) and other advanced materials.

Anticancer Research : Bipyridine derivatives are being explored for their potential anticancer effects, with studies investigating their ability to induce apoptosis and inhibit key cellular targets. dovepress.com

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| CAS Number | 36145-03-6 |

| Appearance | Solid |

| Key Feature | Exhibits Excited-State Intramolecular Proton Transfer (ESIPT) |

Table 2: Selected Research Applications of this compound and its Derivatives

| Application Area | Specific Use | Key Findings |

| Photophysics | Microenvironment-sensitive probe | Fluorescence is sensitive to cavity size and hydrophobicity of hosts like cyclodextrins and HSA. nih.govnih.gov |

| Organic Electronics | TADF material for OLEDs | Exhibits both ESIPT and TADF, promising for efficient OLEDs. nih.govmdpi.com |

| Asymmetric Catalysis | Chiral ligand for Fe(II) catalysis | Chiral dimethyl-substituted derivative shows promise in asymmetric Mukaiyama aldol (B89426) and thia-Michael reactions. rsc.org |

| Coordination Chemistry | Ligand for transition metals | Forms stable complexes with metals, influencing their electronic and catalytic properties. chemimpex.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3-hydroxypyridin-2-yl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-7-3-1-5-11-9(7)10-8(14)4-2-6-12-10/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNRKZBHLCOHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583574 | |

| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36145-03-6 | |

| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyridine-3,3'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,2 Bipyridine 3,3 Diol

Established Synthetic Routes to 2,2'-Bipyridine-3,3'-diol

Condensation Reactions with 1,2-Diketone Derivatives (e.g., Furil) under Catalytic Conditions (e.g., Ru/Al₂O₃)

One established method for synthesizing this compound involves the condensation reaction of 1,2-diketone derivatives, such as furil (B128704), with ammonia (B1221849). rsc.org This reaction can be performed in the absence of a catalyst, where furil reacts with ammonia in a solvent like dimethylformamide (DMF) at elevated temperatures. For instance, heating furil with ammonia in DMF at 170 °C for 4 hours can yield this compound. rsc.orgresearchgate.net The yield of this reaction is temperature-dependent, increasing to 36% at 180 °C. researchgate.net

The use of a ruthenium-on-alumina (Ru/Al₂O₃) catalyst in the presence of ammonia and hydrogen can also facilitate the transformation of furil. rsc.orgcardiff.ac.uk While this catalytic system can lead to the formation of this compound, it primarily directs the reaction towards the production of 2-amino-1,2-di(furan-2-yl)ethan-1-ol. rsc.orgrsc.orgcardiff.ac.uk

| Reactant | Reagents/Conditions | Product | Yield |

| Furil | NH₃, DMF, 170°C, 4h | This compound | 22% rsc.orgresearchgate.net |

| Furil | NH₃, DMF, 180°C | This compound | 36% researchgate.net |

| Furil | Ru/Al₂O₃, NH₃/H₂, 140°C, 2h | 2-amino-1,2-di(furan-2-yl)ethan-1-ol | 34% rsc.org |

Methoxy (B1213986) Deprotection Strategies

A common strategy for the synthesis of this compound involves the deprotection of a dimethoxy precursor, 3,3'-dimethoxy-2,2'-bipyridyl. This approach typically follows the initial synthesis of the methoxy-protected bipyridine.

The synthesis of the precursor can be achieved through a Grignard coupling reaction. For example, 2-bromo-3-methoxypyridine (B21398) can be reacted with magnesium turnings in dry tetrahydrofuran (B95107) (THF) to form a Grignard reagent, which then undergoes coupling to yield 3,3'-dimethoxy-2,2'-bipyridyl. This intermediate is then subjected to acidic hydrolysis to cleave the methyl ethers. Refluxing the dimethoxy-bipyridyl with hydrobromic acid (HBr) in acetic acid at 110°C for 6 hours effectively removes the methoxy groups, yielding this compound with high purity.

| Step | Reactants/Reagents | Conditions | Product | Yield |

| 1. Grignard Coupling | 2-bromo-3-methoxypyridine, Mg | Dry THF, Room Temp. | 3,3'-dimethoxy-2,2'-bipyridyl | 50% |

| 2. Deprotection | 3,3'-dimethoxy-2,2'-bipyridyl, HBr/Acetic Acid | Reflux, 110°C, 6h | This compound | >95% purity |

Oxidation of Methyl or Carboxylate Precursors (e.g., using KMnO₄ in aqueous reflux)

An alternative synthetic pathway to this compound involves the oxidation of functionalized precursors. For instance, a methyl-substituted bipyridine, such as 3,3'-dimethoxy-6,6'-dimethyl-2,2'-bipyridyl, can be oxidized to the corresponding dicarboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an aqueous reflux. This dicarboxylate derivative can then undergo further transformation, including hydrolysis, to eventually yield the diol. This method highlights the versatility of oxidation reactions in functionalizing the bipyridine core. The oxidation of methyl groups on the bipyridine ring to carboxylic acids is a known transformation. grafiati.com

| Step | Starting Material | Reagents/Conditions | Product | Yield |

| 1. Oxidation | 3,3'-dimethoxy-6,6'-dimethyl-2,2'-bipyridyl | KMnO₄, H₂O, reflux, 2h | 3,3'-dimethoxy-2,2'-bipyridine-6,6'-dicarboxylic acid | 62% |

| 2. Hydrolysis | 3,3'-dimethoxy-2,2'-bipyridine-6,6'-dicarboxylic acid | HBr/HAc, reflux, 6h | This compound-6,6'-dicarboxylic acid | 85% |

Homodimerization of Substituted Pyridine (B92270) Precursors

The homodimerization of substituted pyridine precursors represents a direct approach to constructing the 2,2'-bipyridine (B1663995) scaffold. While not extensively documented specifically for this compound, transition metal-catalyzed homocoupling reactions are employed for structurally similar bipyridines. For example, palladium or nickel catalysts can facilitate the homocoupling of pyridine derivatives. Dehydrogenative dimerization of unfunctionalized pyridines using palladium catalysis in the presence of an oxidant like a silver(I) salt is a streamlined method for synthesizing 2,2'-bipyridyls. nih.gov Such strategies could potentially be adapted for the synthesis of hydroxyl-substituted bipyridines, likely requiring subsequent functional group transformations.

Stereoselective Synthesis of Chiral Derivatives of this compound

O₂-Mediated Oxidative Homocoupling of Chiral Pyridine N-Oxides

The synthesis of chiral derivatives of this compound has been achieved with high stereoselectivity through the O₂-mediated oxidative homocoupling of chiral pyridine N-oxides. rsc.orgrsc.org This method is a key step in the multi-step synthesis of ligands such as chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol. rsc.orgresearchgate.net The process involves the formation of a lithiated pyridine N-oxide at low temperatures, which is then treated with oxygen to induce homocoupling. rsc.org This reaction has been shown to produce the S,S enantiomer of the target ligand with excellent diastereoselectivity (de) and enantiomeric excess (ee). rsc.orgrsc.orgresearchgate.net This approach has been noted as an improvement over previous methods that faced reproducibility issues. rsc.org

| Precursor | Key Reaction | Product | Stereoselectivity |

| Chiral pyridine N-oxide | O₂-mediated oxidative homocoupling | Chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol | 99% de, >99.5% ee rsc.orgrsc.orgresearchgate.net |

Asymmetric Induction in Catalytic Reactions

The chiral derivatives of this compound are highly effective ligands in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. When complexed with a metal center, the chiral bipyridine-diol ligand creates a chiral environment that directs the approach of the reactants, leading to high levels of enantioselectivity in the products. bohrium.com

Research has demonstrated the successful application of chiral 2,2'-bipyridine-diol ligands in various metal-catalyzed reactions. For instance, a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand complexed with Iron(II) has been studied for its ability to induce asymmetry in Mukaiyama aldol (B89426) and thia-Michael reactions. rsc.org The presence of the chiral ligand was found to significantly influence the stereochemical outcome of these carbon-carbon and carbon-sulfur bond-forming reactions. rsc.org Similarly, a C2-symmetric 2,2′-bipyridine-α,α′-1-adamantyl-diol ligand has been used in iron-catalyzed asymmetric Mukaiyama aldol, thia-Michael, and Diels–Alder reactions. acs.org

The effectiveness of these ligands stems from their ability to form well-defined, often rigid, chiral pockets around the metal catalyst. chemrxiv.org This steric and electronic control is crucial for differentiating between the prochiral faces of a substrate. bohrium.com The design of the ligand, including the nature and position of substituents, can be tuned to optimize both the yield and the enantiomeric excess (ee) of the desired product. For example, a chiral 2,2′-bipyridine ligand bearing α,α′-trifluoromethyl-alcohols at the 6,6′-positions was used in the zinc-catalyzed asymmetric ethylation of aldehydes, achieving good to excellent yields and enantioselectivities up to 95% ee. rsc.org

| Reaction Type | Metal Center | Chiral Ligand Derivative | Key Finding | Reference |

|---|---|---|---|---|

| Mukaiyama Aldol & Thia-Michael | Fe(II) | 3,3′-dimethyl-(2,2′-bipyridine)-diol | Demonstrated effective asymmetric induction. | rsc.org |

| Mukaiyama Aldol, Thia-Michael, Diels-Alder | Fe(II) | C2-symmetric 2,2′-bipyridine-α,α′-1-adamantyl-diol | Achieved high stereoselectivity in multiple reaction types. | acs.org |

| Asymmetric Ethylation of Aldehydes | Zn(II) | 2,2′-bipyridine-α,α′-trifluoromethyl-diol | Yielded corresponding alcohols with up to 95% ee. | rsc.org |

| Asymmetric Cyclopropanation | Cu(I) | C2-symmetric 2,2'-bipyridyl ligands | Achieved up to 44% ee in reactions of styrene (B11656) and diazoesters. | sfu.ca |

Purification Techniques for this compound and its Derivatives

The purity of this compound and its derivatives is paramount for their successful application, particularly in sensitive areas like catalysis and materials science. Two common and effective methods for purification are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid organic compounds. For this compound, polar aprotic solvents such as dimethylformamide (DMF) or polar protic solvents like ethanol (B145695) are often employed. iucr.org The principle of this method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

The process typically involves dissolving the impure compound in a minimum amount of the hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. wisdomlib.org Performing this process under an inert atmosphere is recommended to prevent oxidation of the diol. For instance, crystals of a copper(II) complex of a bipyridine derivative suitable for X-ray diffraction were successfully grown by recrystallization from DMF. iucr.org

Column chromatography is a versatile and powerful technique for the separation and purification of individual compounds from a mixture. For this compound and its derivatives, silica (B1680970) gel is a commonly used stationary phase. mdpi.comorgsyn.org The separation is based on the differential adsorption of the components of the mixture onto the silica gel.

In a typical procedure, the crude product is loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with weaker interactions with the silica gel travel down the column faster, while those with stronger interactions move more slowly, thus effecting separation. The choice of eluent is critical; for bipyridine derivatives, mixtures such as methanol/toluene, ethyl acetate/hexane, or ethanol/toluene have been used effectively. mdpi.com For example, 3,3'-dimethoxy-6-methyl-2,2'-bipyridyl was purified using column chromatography with a hexane/acetone (10:1) solvent system. In some cases, deactivating the silica gel, for instance by flushing with a triethylamine/hexane mixture, is necessary to prevent the decomposition or strong retention of sensitive compounds. orgsyn.org

| Compound | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| Bipyridine diol 1 | Silica gel | Methanol/Toluene = 1:5 | mdpi.com |

| Bipyridine dialdehyde (B1249045) 19 | Silica gel | Ethanol/Toluene = 1:10 | mdpi.com |

| Monobenzylated pyridine derivative 15 | Silica gel | Ethyl acetate/Hexane = 3:2 | mdpi.com |

| 4,4'-Bis(chloromethyl)-2,2'-bipyridine | Silica gel (deactivated) | 60% EtOAc: 40% Hexanes | orgsyn.org |

Functionalization and Derivatization Strategies of the Bipyridine Core and Hydroxyl Groups

The functionalization of the this compound scaffold is a key strategy for tuning its chemical, physical, and catalytic properties. Modifications can be targeted at either the hydroxyl groups or the bipyridine core itself.

The hydroxyl groups are reactive sites that can undergo various transformations. They can be oxidized to introduce other functional groups or reduced. For example, the hydroxyl groups can be converted to ethers or esters. The selective functionalization of diols is an active area of research, with organocatalysis providing mild and selective methods for derivatization. rsc.org Modifying the hydroxyl groups can alter the compound's solubility; for instance, introducing long aliphatic chains can improve solubility in nonpolar media, which is advantageous for applications such as polymer photostabilizers. researchgate.net

The bipyridine core can also be functionalized. One common strategy is the introduction of substituents onto the pyridine rings to modulate the electronic and steric properties of the ligand. For example, introducing carboxylic acid groups can enhance the metal-binding affinity of the ligand. Palladium-catalyzed C-H functionalization represents a powerful method for directly adding new groups to the bipyridine framework. nih.gov The aldehyde groups on derivatives like [2,2'-bipyridine]-4,4'-dicarbaldehyde (B113396) can be reduced to form diols, which increases hydrophilicity and hydrogen-bonding capabilities. These derivatization strategies allow for the rational design of ligands with tailored properties for specific applications in catalysis, materials science, and sensor technology. chemimpex.com

Coordination Chemistry and Metal Complexation of 2,2 Bipyridine 3,3 Diol

Ligand Properties of 2,2'-Bipyridine-3,3'-diol

This compound, also known as bpydiol, is a derivative of 2,2'-bipyridine (B1663995) and is recognized for its valuable role as a multi-dentate ligand in modern coordination chemistry. Its distinctive properties stem from the presence and positioning of its nitrogen and oxygen atoms.

Chelating Properties and Multidentate Coordination Modes

This compound is a versatile chelating ligand capable of forming stable complexes with metal ions. chemimpex.com Its structure allows for multiple modes of coordination. A primary coordination mode involves the two nitrogen atoms of the bipyridine framework, which can bind to a metal center to form a five-membered chelate ring. acs.orgresearchgate.net

The presence of hydroxyl groups at the 3 and 3' positions introduces additional coordination possibilities. Depending on the reaction conditions and the metal ion involved, the ligand can be deprotonated once or twice, leading to different binding behaviors. The monoanionic form, (bpydiol-H)⁻, and the dianionic form, (bpydiol-2H)²⁻, can coordinate to metal ions through various combinations of their nitrogen and oxygen atoms. This flexibility allows for the formation of both mononuclear and polynuclear complexes. For instance, in some ruthenium complexes, the monoanionic form coordinates through the N,N donors, while the fully deprotonated, twisted form can lead to an O⁻,O⁻ bonded seven-membered chelate ring. acs.orgresearchgate.net

Role of Nitrogen and Oxygen Atoms in Metal Ion Coordination

The nitrogen atoms of the pyridine (B92270) rings are primary sites for metal coordination, a characteristic feature of bipyridine-based ligands. cymitquimica.com The hydroxyl groups at the 3 and 3' positions introduce oxygen atoms that can also participate in coordination, particularly upon deprotonation. iucr.org This dual-functionality makes this compound an ambidentate ligand. acs.orgresearchgate.net

In many complexes, the ligand coordinates to the metal ion through its nitrogen atoms. acs.orgresearchgate.net However, the deprotonated hydroxyl groups can also bind to the metal center, leading to N,O-chelation or acting as bridging sites between multiple metal ions. acs.orgresearchgate.net In some instances, coordination can occur exclusively through the oxygen atoms, forming a seven-membered chelate ring. acs.orgresearchgate.net The interplay between the nitrogen and oxygen donor sites is influenced by factors such as the nature of the metal ion, the presence of other ligands (coligands), and the pH of the reaction medium. acs.orgresearchgate.net

Bridging Ligand Capabilities

This compound has the demonstrated capacity to act as a bridging ligand, facilitating the formation of polynuclear metal complexes. iucr.org This bridging function is enabled by the presence of both nitrogen and oxygen donor atoms, which can coordinate to different metal centers simultaneously. iucr.org

The mono-deprotonated form of the ligand has been observed to act as a bridging ligand in the synthesis of several multi-nuclear complexes. iucr.org In some dinuclear ruthenium complexes, the fully deprotonated ligand has been shown to adopt a symmetric N,O⁻/N,O⁻ bridging mode. acs.orgresearchgate.net This ability to link metal centers is a key feature that allows for the construction of extended structures and materials with potentially interesting magnetic or catalytic properties.

Synthesis and Structural Characterization of Metal Complexes

The versatile coordination behavior of this compound has led to the successful synthesis and characterization of a variety of metal complexes. The study of these complexes provides valuable insights into the ligand's properties and the resulting structural diversity.

Cobalt(III) Complexes (e.g., [Co(bpydiol-H)₃]·H₂O)

A notable example of a metal complex featuring this ligand is [Co(bpydiol-H)₃]·H₂O. researchgate.netrsc.orgpsu.edu This compound showcases the ligand in its mono-deprotonated form, (bpydiol-H)⁻.

The synthesis of this complex demonstrates the chelating ability of the ligand with a cobalt(III) ion. researchgate.netrsc.orgpsu.edu The resulting structure has been characterized using single-crystal X-ray diffraction, which has provided detailed information about its geometry and bonding.

Octahedral Tris-Chelate Complex Formation

The complex [Co(bpydiol-H)₃]·H₂O features a central cobalt(III) ion coordinated by three mono-deprotonated this compound ligands. researchgate.netrsc.orgpsu.edu Each ligand acts as a bidentate chelate, binding to the cobalt ion through its two nitrogen atoms. psu.edu This arrangement results in the formation of a simple octahedral tris-chelate complex. researchgate.netrsc.orgpsu.edu

The coordination geometry around the cobalt(III) center is slightly distorted from a perfect octahedron. psu.edu The crystal structure reveals that the complex packs in a way that creates significant channels within the crystal lattice, forming a honeycomb-like 3-D network. researchgate.netrsc.orgpsu.edu This network is stabilized by weak C–H···O hydrogen bonds. researchgate.netrsc.org

Three-Dimensional Hydrogen-Bonded Networks and Porosity

The molecular structure of this compound (also known as bpydiol) allows for the formation of intricate three-dimensional (3D) networks through hydrogen bonding. rsc.orgrsc.org A notable example is the cobalt(III) complex, [Co(bpydiol-H)₃]·H₂O, where the bpydiol ligand is monodeprotonated. rsc.orgrsc.orgresearchgate.net In this complex, the cobalt center adopts an octahedral geometry, coordinated by three bidentate bpydiol-H⁻ ligands. rsc.org These discrete metal complexes then self-assemble through weak C–H⋯O hydrogen bonds to form a robust, six-connected 3D network with a honeycomb-like topology. rsc.orgrsc.orgresearchgate.net

This self-assembly creates significant channels within the crystal structure, leading to a porous material. rsc.orgrsc.orgresearchgate.net The resulting network possesses large hexagonal channels running in one direction and smaller rhomboid channels oriented orthogonally. rsc.org The formation of such porous architectures is of great interest for potential applications in gas storage and catalysis. rsc.org The stability and porosity of these networks are a direct consequence of the supramolecular interactions, primarily hydrogen bonding, dictated by the structure of the bpydiol ligand. rsc.org

Solvent Exchange Properties of Guest Molecules

The porous nature of the hydrogen-bonded networks formed by this compound complexes allows for the inclusion of guest molecules within their channels. rsc.orgresearchgate.net In the case of the [Co(bpydiol-H)₃]·H₂O complex, the channels are initially occupied by water molecules. rsc.orgrsc.orgresearchgate.net

A key property of these materials is their ability to undergo solvent exchange. Research has demonstrated that the guest water molecules within the porous network can be replaced by other molecules. rsc.orgresearchgate.net Specifically, it has been shown that 1,2-dibromobenzene (B107964) molecules can be exchanged for the water molecules, indicating that the network is robust and can accommodate different guest species. rsc.orgrsc.orgresearchgate.net This property is crucial for applications such as sensing, separation, and as nanoreactors, where the ability to introduce and remove specific molecules from the porous host is essential.

Copper(II) Complexes (e.g., [Cu(bpydiol-H)X])

This compound readily forms complexes with copper(II), typically resulting in coordination polymers. rsc.orgrsc.orgresearchgate.net Examples of such complexes include those with the general formula [Cu(bpydiol-H)X], where X can be a halide like chloride (Cl⁻) or bromide (Br⁻), or a nitrate (B79036) (NO₃⁻) ion. rsc.orgrsc.orgresearchgate.net In these complexes, the bpydiol ligand is monodeprotonated, acting as a bridging ligand. rsc.org

The coordination geometry around the Cu(II) center is typically a distorted square planar arrangement. rsc.org The monodeprotonated bpydiol-H⁻ ligand chelates to one copper center through its two nitrogen atoms and bridges to an adjacent copper center via the deprotonated oxygen atom. rsc.org This bridging mode is a recurring motif in the formation of extended structures with this ligand.

Coordination Chain Structures

The bridging nature of the monodeprotonated this compound ligand in its copper(II) complexes leads to the formation of one-dimensional coordination chains. rsc.orgrsc.orgresearchgate.net For instance, in the complex with X = Cl⁻, the (bpydiol-H)⁻ ligand bridges the Cu(II) centers, propagating a chain structure along a 4₁ screw axis. rsc.org Similarly, when X = Br⁻, a coordination chain with a 2₁ screw symmetry is formed. rsc.org

These individual coordination chains can further assemble into higher-dimensional structures through weaker interactions. In the nitrate-containing complex, [Cu(bpydiol-H)(NO₃)], the coordination chains are linked by weak C-H⋯O hydrogen bonds between the bpydiol-H⁻ ligands and the nitrate ions of adjacent chains. rsc.orgrsc.org This results in the formation of a corrugated two-dimensional network. rsc.orgrsc.org

Table 1: Structural Features of Copper(II)-bpydiol Complexes

| Complex | Anion (X) | Coordination Geometry | Chain Symmetry | Inter-chain Interactions |

|---|---|---|---|---|

| [Cu(bpydiol-H)Cl] | Cl⁻ | Distorted Square Planar | 4₁ screw axis | - |

| [Cu(bpydiol-H)Br] | Br⁻ | Near Square Planar | 2₁ screw axis | - |

Iron(II) Complexes with Chiral Derivatives

The introduction of chiral substituents onto the this compound backbone leads to ligands capable of inducing asymmetry in metal complexes. The synthesis of a chiral derivative, 3,3'-dimethyl-(2,2'-bipyridine)-diol, has been achieved for applications in asymmetric catalysis with iron(II). rsc.orgresearchgate.netrsc.org

The complexation of this chiral ligand with Fe(II) has been studied, revealing interesting structural features that are influenced by the steric bulk of the methyl groups. rsc.orgresearchgate.net These chiral iron complexes have shown potential as catalysts in stereoselective reactions. rsc.orgresearchgate.net

Unusual Heptacoordination and Steric Strain Analysis

A significant finding in the study of iron(II) complexes with chiral 2,2'-bipyridine-diol derivatives is the observation of an unusual heptacoordination (7-coordinate) geometry around the Fe(II) center. rsc.orgresearchgate.netrsc.org This was confirmed through single-crystal X-ray diffraction analysis of the complex formed with the 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand. rsc.orgresearchgate.net Similarly, a bulky adamantyl-substituted chiral bipyridine-diol ligand also forms a heptacoordinated complex with Fe(II). acs.org

Structural analysis of the 3,3'-dimethyl derivative complex revealed the presence of steric strain caused by the methyl groups at the 3 and 3' positions. rsc.orgresearchgate.net This steric hindrance influences the coordination environment of the iron center, contributing to the adoption of the less common heptacoordinate geometry. The interplay between the electronic preferences of the metal ion and the steric demands of the ligand is a key factor in determining the final structure of the complex.

Electronic Properties and Redox Behavior of Metal-BP(OH)₂ Complexes

In ruthenium complexes, the coordination mode of the bpydiol ligand (N,N- vs. O,O-chelation) and its electronic properties are influenced by the other ligands present in the coordination sphere. acs.orgresearchgate.net For example, with σ-donating co-ligands, the monodeprotonated HL⁻ ligand coordinates in an N,N fashion, while with π-accepting co-ligands, the fully deprotonated L²⁻ can adopt an O,O-coordination mode. acs.org These complexes exhibit accessible redox processes that can be centered on the metal, the ligand, or be of a mixed metal-ligand character. researchgate.net

In the context of iron(II) complexes, the interaction between the metal center and the bipyridyl ligand can lead to interesting magnetic and electronic phenomena. For instance, in a related Fe(II) complex with an unsubstituted 2,2'-bipyridine ligand, reduction can lead to a bipyridyl radical anion which antiferromagnetically couples with the high-spin Fe(II) center. maynoothuniversity.ie The electrochemical behavior of iron complexes with functionalized bipyridine derivatives has been studied, with conditional stability constants being estimated through voltammetry. nih.gov The introduction of electron-withdrawing or donating groups on the bipyridine framework can tune the redox potentials of the resulting metal complexes.

Table 2: Compound Names

| Abbreviation/General Name | Full Chemical Name |

|---|---|

| bpydiol / H₂L / BP(OH)₂ | This compound |

| bpydiol-H / HL⁻ | Monodeprotonated this compound |

| L²⁻ | Dideprotonated this compound |

| [Co(bpydiol-H)₃]·H₂O | Tris(2,2'-bipyridin-3-ol-3-olato)cobalt(III) monohydrate |

| [Cu(bpydiol-H)X] | (2,2'-bipyridin-3-ol-3-olato)copper(II) halide/nitrate |

| 3,3'-dimethyl-(2,2'-bipyridine)-diol | 3,3'-Dimethyl-2,2'-bipyridine-3,3'-diol |

Photophysical Phenomena and Spectroscopic Investigations of 2,2 Bipyridine 3,3 Diol

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics

Upon photoexcitation, 2,2'-Bipyridine-3,3'-diol undergoes an excited-state intramolecular proton transfer (ESIPT), a process that has been the subject of extensive research and debate. ias.ac.in This phenomenon involves the transfer of a proton within the molecule, leading to the formation of different tautomeric species and giving rise to its unique photophysical characteristics.

Single vs. Double ESIPT Processes and Controversies

A significant point of discussion in the scientific community is whether the ESIPT in this compound occurs as a single or double proton transfer event. mdpi.comnih.govnih.gov Some studies have proposed a cooperative double ESIPT reaction. nih.gov However, other theoretical and experimental evidence suggests that the molecule undergoes a single ESIPT process. mdpi.comnih.govnih.gov This controversy is critical, as the nature of the ESIPT channel directly influences the subsequent photophysical pathways, including the mechanism of thermally activated delayed fluorescence (TADF). mdpi.comnih.govnih.gov Theoretical calculations, including potential energy surface analysis and infrared spectra simulations, have been employed to argue in favor of a single ESIPT process, which is suggested to be the more likely pathway. mdpi.comnih.govnih.gov The debate also considers whether the process is concerted (simultaneous proton transfer) or stepwise (sequential proton transfer). researcher.lifenih.gov Some findings have dismissed the concerted mechanism. nih.gov

Barrierless Proton Transfer Mechanisms

Investigations into the potential energy surface of the excited state have indicated that the proton transfer process can be barrierless. mdpi.comnih.govnih.gov Specifically, for the single ESIPT pathway, calculations suggest that the molecule proceeds through a barrierless transfer to form a stable keto-enol structure. nih.gov In contrast, the double ESIPT pathway is associated with an energy barrier, making it a less favorable route. mdpi.comnih.govnih.gov The concept of a barrierless reaction is crucial for understanding the ultrafast nature of the proton transfer.

Role of ππ* and nπ* States in Proton Transfer

The nature of the excited states involved plays a critical role in driving the ESIPT process. Upon photoexcitation to the S1 state, which has a ππ* character, the electron density shifts, increasing the basicity of the nitrogen atoms and the acidity of the hydroxyl groups, thereby facilitating proton transfer. ias.ac.intandfonline.com The involvement of nπ* states is also significant. acs.org Theoretical calculations have shown that both ππ* and nπ* energy surfaces are relevant to the proton transfer mechanism. acs.orgacs.org The relative energies and coupling between these states can influence the reaction pathway and efficiency.

Tautomeric Forms (e.g., Dienol, Monoketo, Diketo)

In its ground state, this compound exists predominantly in the dienol (DE) form. acs.org Following photoexcitation and ESIPT, it can transform into different tautomeric forms, namely the monoketo (MK) and diketo (DK) forms. acs.org The stepwise proton transfer mechanism involves the initial formation of the MK tautomer, which can then convert to the DK form. acs.org The presence and interplay of these different tautomers are confirmed through spectroscopic techniques. nih.gov For example, time-resolved emission spectra have been used to identify the formation of various tautomeric forms in different environments. nih.gov The fluorescence emission of the molecule is primarily from the proton-transferred keto forms. mdpi.com Theoretical calculations have placed the fluorescence peaks of the first keto form (Keto1) at 484 nm and the second keto form (Keto2) at 479 nm, which are in general agreement with the experimental emission peak around 499 nm. mdpi.com

Thermally Activated Delayed Fluorescence (TADF) Properties

This compound is a molecule that exhibits both ESIPT and thermally activated delayed fluorescence (TADF). mdpi.comnih.gov This dual functionality makes it a compound of significant interest for applications in organic light-emitting diodes (OLEDs). mdpi.com The TADF mechanism in this molecule is intrinsically linked to the ESIPT process. mdpi.comnih.gov After the initial proton transfer, the molecule in its excited singlet state (S1) can undergo intersystem crossing (ISC) to a triplet state (T_n_). mdpi.comnih.gov Due to a small energy gap between the singlet and triplet states, the triplet excitons can be converted back to the singlet state through reverse intersystem crossing (RISC), leading to delayed fluorescence. mdpi.com Theoretical studies suggest that for the single ESIPT structure, the T3 state plays a crucial role in the TADF process. mdpi.comnih.gov The luminescence is ultimately derived from the single ESIPT structure. mdpi.com

Role of Triplet States (e.g., T2, T3) in TADF

The thermally activated delayed fluorescence (TADF) of this compound, a molecule known for exhibiting excited-state intramolecular proton transfer (ESIPT), is significantly influenced by its triplet states. mdpi.comnih.gov Theoretical studies have reconsidered the previously proposed TADF mechanism, suggesting that a single ESIPT process is more likely than a double ESIPT process. mdpi.comnih.gov Based on this single ESIPT structure, calculations have revealed the predominant role of the T3 state in the TADF mechanism. mdpi.comnih.gov

Initially, it was thought that the T2 state was dominant in the TADF process. mdpi.comnih.gov However, more recent investigations involving calculations of spin-orbit coupling matrix elements, nonradiative rates, and electron-hole distributions indicate that the T3 energy level plays a crucial role in gathering triplet state excitons. mdpi.com The energy gaps between the first excited singlet state (S1) and the triplet states are critical. The smaller energy gaps for S1-T3 and S1-T2, compared to S1-T1, make the T1 state less likely to be involved in the reverse intersystem crossing (RISC) process from T1 to S1. mdpi.com

The intersystem crossing (ISC) process, a key step in TADF, has two potential channels: from the S1 state to T2 and from S1 to T3. mdpi.com The T3 state undergoes significant electron transfer and a notable change in its electron distribution structure during excitation. mdpi.com This, combined with the calculated spin-orbit coupling constants, confirms that the main ISC pathway is the transition from the S1 to the T3 state. mdpi.com Following ISC, two RISC pathways are possible: T3 to S1 and T2 to S1. mdpi.com Ultimately, the significant separation of electron-hole distributions between the S1 and T3 states facilitates the ISC process, underscoring the dominant role of the T3 state in the TADF phenomenon. mdpi.com

Spin-Orbit Coupling and Nonradiative Rates

The efficiency of both intersystem crossing (ISC) and reverse intersystem crossing (RISC), which are fundamental to the TADF phenomenon, is governed by the magnitude of the spin-orbit coupling (SOC) constant and the energy gap between the involved states, in accordance with Fermi's golden rule. mdpi.com For this compound in hexane, theoretical calculations have been performed to elucidate the TADF mechanism. mdpi.com

It was found that the SOC constant for the ISC process from the S1 state to the T3 state (SOCISC of S1-T3) is 31.029 cm⁻¹, which is significantly larger than that for the S1 to T2 transition (0.411 cm⁻¹). mdpi.com This, along with the energy level gaps, strongly suggests that the primary ISC pathway involves the T3 state. mdpi.com

For the RISC process, the SOC constants (SOCRISC) for transitions from T1, T2, and T3 to the S1 state were calculated to be 0.095 cm⁻¹, 0.585 cm⁻¹, and 0.321 cm⁻¹, respectively. mdpi.com These values, in conjunction with nonradiative decay rates, are crucial for a comprehensive understanding of the TADF mechanism. mdpi.comnih.gov The interplay between these parameters dictates the efficiency of the delayed fluorescence. mdpi.com

Interactive Data Table: Spin-Orbit Coupling Constants and Energy Gaps for this compound in Hexane

| Transition | Energy Gap (eV) | SOC Constant (cm⁻¹) | Process |

| S1 -> T3 | -0.01 | 31.029 | ISC |

| S1 -> T2 | 0.08 | 0.411 | ISC |

| S1 -> T1 | 0.53 | - | ISC |

| T1 -> S1 | -0.53 | 0.095 | RISC |

| T2 -> S1 | -0.08 | 0.585 | RISC |

| T3 -> S1 | 0.01 | 0.321 | RISC |

Electron-Hole Distributions

Analysis of the electron-hole distribution provides insight into the nature of electronic excitations and is instrumental in understanding the intersystem crossing (ISC) process in this compound. mdpi.comresearchgate.net Upon excitation, the distribution of electrons and holes in the singlet and triplet states can facilitate or hinder the transitions between them. mdpi.com

Theoretical calculations have shown that for the single ESIPT keto-form of the molecule, the electron-hole distributions of the S1 state are different from those of the T2 and T3 states. mdpi.com This difference is a key factor in promoting the ISC process, as transitions between states with different electronic configurations are more likely according to the El-Sayed rule. mdpi.com

Influence of Microenvironment on Photophysical Properties

The photophysical characteristics of this compound are highly sensitive to its immediate surroundings. acs.orgnih.goviitkgp.ac.in This sensitivity makes it a valuable probe for investigating various microenvironments. nih.govacs.org

Solvent Effects (e.g., Viscosity, Polarity, Hydrogen Bonding)

The photophysical behavior of this compound is markedly influenced by the properties of the solvent it is dissolved in. acs.orgnitt.edu After photoexcitation, the molecule undergoes an intramolecular double-proton transfer to form a dizwitterion (DZ) tautomer in all solvents. acs.orgacs.org

The polarity of the solvent has a significant impact on the fluorescence of this DZ tautomer. acs.org As the solvent polarity increases, the fluorescence peak experiences a blue shift, moving from 498 nm in a nonpolar solvent like cyclohexane (B81311) to 462 nm in the highly polar water. acs.org Concurrently, the fluorescence lifetime of the tautomer shortens, decreasing from 3.10 ns in cyclohexane to 0.65 ns in water. acs.org

Hydrogen bonding capability of the solvent is another crucial factor. acs.org In water, the DZ tautomer is stabilized in the ground state, which is unique to this solvent and results in two distinct absorption peaks between 400 and 450 nm. acs.orgacs.org Furthermore, in an aqueous environment, a different photoinduced tautomerization pathway can occur, facilitated by a network of water molecules solvating the hydrogen-bonding centers of the molecule. acs.orgacs.org This leads to the formation of a second tautomer, which is observed as a minor shoulder on the blue side of the main fluorescence peak and has a longer lifetime of 5.40 ns. acs.org The hydrophobic environment provided by some assemblies can reduce water-assisted nonradiative decay, thereby increasing the fluorescence lifetime. nih.govnih.gov

Interactive Data Table: Solvent Effects on the Photophysical Properties of the DZ Tautomer of this compound

| Solvent | Fluorescence Peak (nm) | Fluorescence Lifetime (ns) |

| Cyclohexane | 498 | 3.10 |

| Water | 462 | 0.65 |

Confinement Effects in Cyclodextrins and Micellar Aggregates

The photophysical properties of this compound are significantly altered when it is confined within the nanocavities of cyclodextrins (CDs) and micellar aggregates. acs.orgnih.govacs.org These organized assemblies provide a microenvironment that is distinct from bulk solution, leading to changes in the molecule's absorption and fluorescence spectra. nih.govnih.gov

In aqueous cyclodextrin (B1172386) solutions, the degree of hydrophobicity of the CD cavity and its size play a crucial role. acs.org As the cavity size decreases in the order of γ-CD > β-CD > α-CD, the hydrophobicity of the cavity increases. acs.org This leads to a decrease in the intensity of the DZ tautomer's absorbance and a red shift in its fluorescence peak. acs.orgnih.gov The binding stoichiometry also varies; for instance, it is predominantly 1:2 for the complex with α-CD, but 1:1 with other CDs. nih.gov In the case of methylated β-CDs, the increased hydrophobicity of the cavity leads to stronger binding. nih.gov However, with fully methylated β-CD, steric hindrance at the rim can prevent full encapsulation of the probe. acs.org

Similarly, in micellar aggregates, such as those formed by bile salts, the constrained and hydrophobic environment reduces nonradiative decay pathways and increases the fluorescence lifetime of the proton-transferred tautomer. nih.gov The structure, size, and hydrophobicity of these aggregates influence the photophysical response of the molecule. nih.gov The hydrophobic microenvironments provided by bile salt aggregates are notably stronger than those of conventional micelles and cyclodextrins. nih.gov In oleate (B1233923) micelles, different prototropic forms of this compound can exist depending on the pH, and the hydrophobic environment lengthens its fluorescence lifetime. nih.gov

Binding to Biological Macromolecules (e.g., Human Serum Albumin)

This compound serves as a sensitive probe for studying its binding to biological macromolecules like human serum albumin (HSA). nih.govacs.org HSA, a major protein in blood plasma, has hydrophobic binding sites that can accommodate small molecules. acs.org

When this compound binds to HSA, changes in its absorption and fluorescence spectra are observed. nih.govacs.org Specifically, the absorbance in the 400-450 nm region decreases, while the absorbance at 344 nm is enhanced. acs.org These spectral shifts are indicative of the probe moving into the hydrophobic interior of the protein. nih.govacs.org

Studies have shown that the binding stoichiometry between this compound and HSA is 1:1. nih.gov The spectral changes suggest that the molecule binds within the hydrophobic cavity of subdomain IIA of HSA. nih.govacs.org This interaction demonstrates the utility of this compound as a microenvironment-sensitive probe in biological systems. nih.gov Furthermore, its interactions have also been studied in albumin-SDS aggregates, providing insights into protein-surfactant interactions. nih.gov

Advanced Spectroscopic Techniques for Characterization

The intricate photophysical behavior of this compound, particularly its hallmark excited-state intramolecular proton transfer (ESIPT), has been elucidated through a variety of advanced spectroscopic techniques. These methods provide a window into the ground- and excited-state dynamics, revealing the influence of the molecular environment on the tautomerization processes.

Steady-state absorption and fluorescence spectroscopy are fundamental tools for characterizing the ground and excited states of this compound (BP(OH)₂). The spectra are highly sensitive to the surrounding environment, making BP(OH)₂ a useful probe for microenvironments such as proteins and cyclodextrins. spiedigitallibrary.orgnih.gov

In its ground state, BP(OH)₂ typically exists in a dienol (DE) form. The absorption spectrum in most organic solvents shows a primary peak around 340-345 nm, which is attributed to the π → π* transition of this DE form. ias.ac.inacs.org However, in water, a unique dual absorption band appears in the 400–450 nm region. spiedigitallibrary.orgacs.orgacs.org This feature is ascribed to a ground-state dizwitterion (DZ) or di-keto (DK) tautomer, which is stabilized by the high polarity and hydrogen-bonding capability of water. acs.orgacs.org The intensity of this band decreases significantly when the molecule is in a hydrophobic environment, such as within the cavity of a cyclodextrin or bound to human serum albumin (HSA), indicating the molecule's utility as a sensor for water accessibility. spiedigitallibrary.orgnih.govnih.gov

Upon photoexcitation, BP(OH)₂ undergoes ESIPT to form an excited di-keto (DK) tautomer, which is responsible for the observed fluorescence. spiedigitallibrary.org This process results in a large Stokes shift, a significant difference between the absorption and emission maxima. ias.ac.in The fluorescence emission of the DK tautomer is sensitive to solvent polarity. As solvent polarity increases, the fluorescence peak experiences a hypsochromic (blue) shift. For instance, the emission peak shifts from 498 nm in cyclohexane to 462 nm in water. acs.org This shift is contrary to what is typically observed for many fluorophores and is attributed to the perturbation of the intramolecular hydrogen bonds in polar protic solvents. ias.ac.inacs.org

Table 1: Steady-State Spectroscopic Properties of this compound in Various Solvents

To resolve the ultrafast dynamics of the proton transfer, researchers have employed time-resolved techniques like femtosecond fluorescence upconversion. ias.ac.inrsc.org These experiments monitor the fluorescence decay on sub-picosecond to nanosecond timescales, providing direct evidence for the mechanism and kinetics of the ESIPT process.

Studies using femtosecond optical gating, another term for fluorescence upconversion, were instrumental in monitoring the sub-picosecond dynamics of ESIPT in BP(OH)₂. ias.ac.iniitkgp.ac.in A key finding was the experimental observation of a short-lived, transient fluorescence band around 568 nm, which was assigned to the emission from an intermediate mono-keto (MK) tautomer. iitkgp.ac.in This provided the first direct experimental evidence for a stepwise double proton transfer mechanism, where one proton transfers to form the MK intermediate before the second proton transfers to yield the final DK product. ias.ac.iniitkgp.ac.in The time resolution required to capture this fleeting intermediate was approximately 300 fs. ias.ac.in

Table 2: Time-Resolved Fluorescence Upconversion Data for this compound

Transient absorption (TA) spectroscopy is another powerful technique used to study the short-lived excited states and intermediate species involved in the photochemistry of BP(OH)₂. By using a pump pulse to excite the molecule and a delayed probe pulse to measure the absorption of the transient species, TA spectroscopy can track the evolution of the system over time.

TA studies on BP(OH)₂ have provided further insights into the stepwise nature of the double proton transfer. researchgate.net Following photoexcitation, the TA spectrum reveals distinct features that evolve on a picosecond timescale. For example, one study reported an initial broad absorption that becomes more structured after 1 ps. researchgate.net The decay of this absorption feature was observed with a time constant of 20 ps. researchgate.net Concurrently, a stimulated emission signal was found to increase in intensity with a time constant of approximately 10 ps. researchgate.net This evolution of the transient signals was interpreted as direct evidence for the transfer of the second proton, which populates the final emissive DK* state. researchgate.net

Table 3: Transient Absorption Spectroscopy Data for this compound

Electro-optical emission measurements, which study the effect of an external electric field on the fluorescence emission, have provided crucial, early confirmation of the intramolecular double proton transfer in BP(OH)₂. This technique is sensitive to changes in the dipole moment of the molecule upon excitation and emission.

Pioneering work using electro-optical emission measurements provided direct confirmation of a significant change in the molecular structure between the absorbing (enol) and the fluorescing (keto) states. iitkgp.ac.in The results were consistent with a tautomerization process involving intramolecular double proton transfer. iitkgp.ac.in Notably, these studies, even before the advent of high-resolution femtosecond spectroscopy, alluded to the existence of the intermediate mono-keto (MK) form, helping to shape the debate about whether the double proton transfer mechanism was concerted or stepwise. ias.ac.iniitkgp.ac.in

Table 4: List of Mentioned Chemical Compounds

Applications of 2,2 Bipyridine 3,3 Diol in Advanced Materials and Catalysis

Catalytic Applications of 2,2'-Bipyridine-3,3'-diol Complexes

Complexes of this compound and its derivatives are effective catalysts in a range of chemical transformations. The diol functionality can influence the electronic properties and the steric environment of the metal center, thereby tuning the reactivity and selectivity of the catalyst. nih.gov These complexes have demonstrated utility in both homogeneous and heterogeneous catalysis.

Ligand in Organic Synthesis Catalysis

As a versatile ligand, this compound is instrumental in forming catalysts for various organic reactions. wikipedia.org Its derivatives have shown particular promise in asymmetric catalysis, where the chirality of the ligand is transferred to the products of the reaction.

Bipyridine ligands are widely employed in transition metal-catalyzed cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com While specific examples detailing the use of this compound in reactions like Suzuki-Miyaura, Negishi, or Ullmann couplings are not extensively documented in readily available literature, the general utility of the bipyridine scaffold suggests its potential in these transformations. wikipedia.orgmdpi.comwikipedia.orgresearchgate.net

The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide or triflate, frequently utilizes palladium catalysts with bipyridine ligands. mdpi.comnih.gov These ligands are crucial for the stability and activity of the catalyst. Similarly, the Negishi coupling, which couples organozinc compounds with organic halides, often employs nickel or palladium catalysts with bipyridine-type ligands to facilitate the reaction. wikipedia.orgoaes.cc The Ullmann condensation, a copper-catalyzed reaction, is another area where bipyridine ligands can be employed to promote the formation of C-O, C-N, and C-S bonds. wikipedia.org The presence of the hydroxyl groups on the 3,3'-positions of the bipyridine could potentially influence the solubility and electronic properties of the catalyst, offering a tunable platform for these important reactions.

Copper complexes incorporating bipyridine ligands are well-known for their catalytic activity in aerobic oxidation reactions. The "Stahl oxidation" is a prominent example, utilizing a copper(I)/2,2'-bipyridine (B1663995) system, often in the presence of a nitroxyl (B88944) radical like TEMPO, for the selective oxidation of primary alcohols to aldehydes. wikipedia.org This method is valued for its mild reaction conditions, using air as the terminal oxidant. wikipedia.orgwisc.edu While the primary research has focused on unsubstituted bipyridine and its 4,4'-disubstituted derivatives, the fundamental catalytic cycle suggests that this compound could also serve as a competent ligand in such systems. wikipedia.orgacs.orgacs.org The electronic nature of the hydroxyl groups could modulate the redox potential of the copper center, potentially influencing the reaction rate and selectivity.

The following table summarizes representative examples of alcohol oxidation using copper/bipyridine catalyst systems.

| Catalyst System | Alcohol Substrate | Product | Yield (%) | Reference |

| (bpy)CuI/TEMPO | Benzyl alcohol | Benzaldehyde | >98 | wikipedia.org |

| (bpy)CuI/TEMPO | 1-Octanol | 1-Octanal | 92 | acs.org |

| (MeObpy)CuOTf/ABNO | 1-Phenylethanol | Acetophenone | 95 | acs.org |

| [Cu(bipy)(H₂O)][ClO₄]/H₂O₂ | Benzyl alcohol | Benzaldehyde | 97 | mdpi.com |

Table data is illustrative of bipyridine-based catalysts and not exclusively for this compound.

Furthermore, iron complexes with bipyridine-type ligands have been investigated for the epoxidation of olefins. nih.govacs.org These systems often use hydrogen peroxide as the oxidant. The ligand environment around the iron center is crucial in determining the selectivity between epoxidation and other oxidation products like cis-diols. nih.gov The specific influence of the 3,3'-diol substitution pattern on the catalytic activity and selectivity in olefin epoxidation remains an area for further investigation.

Chiral derivatives of this compound have emerged as highly effective ligands in asymmetric catalysis, particularly in reactions catalyzed by iron(II) complexes. wisc.educuni.cz The C₂-symmetric nature of these ligands allows for the creation of a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in the products.

The Mukaiyama aldol (B89426) reaction, which involves the addition of a silyl (B83357) enol ether to an aldehyde, can be rendered highly enantioselective using a chiral iron(II) complex of a 3,3'-dimethyl-2,2'-bipyridine-diol ligand. wisc.eduacs.org Similarly, the thia-Michael reaction, the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, also benefits from catalysis by these chiral iron complexes, affording β-thioethers with high enantiomeric excess. wisc.edumdpi.com Research has shown that increasing the steric bulk on the bipyridine-diol ligand can lead to improved chiral induction. wisc.edu

Below are some research findings on these asymmetric reactions:

| Reaction | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Mukaiyama Aldol | Fe(II)/(S,S)-3,3'-dimethyl-2,2'-bipyridine-diol | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 85 | 80 | wisc.edu |

| Thia-Michael | Fe(II)/(S,S)-3,3'-dimethyl-2,2'-bipyridine-diol | (E)-Crotonoyloxazolidin-2-one | Benzylthiol | 92 | 84 | mdpi.com |

| Mukaiyama Aldol | Fe(II)/C₂-Symmetric adamantyl-diol bipyridine | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 98 | 95 | beilstein-journals.org |

| Thia-Michael | Fe(II)/C₂-Symmetric adamantyl-diol bipyridine | N-Crotonoyloxazolidinone | Thiophenol | 99 | 96 | beilstein-journals.org |

The asymmetric ring-opening of meso-epoxides is a powerful synthetic strategy for accessing chiral 1,2-difunctionalized compounds. While the direct application of this compound in this context is not extensively reported, chiral bipyridine derivatives have proven to be effective ligands for this transformation. organic-chemistry.orgthieme-connect.com Scandium(III) complexes of chiral bipyridine ligands have been shown to catalyze the ring-opening of meso-epoxides with aromatic amines in water, yielding β-amino alcohols with high enantioselectivities. organic-chemistry.org

Furthermore, the desymmetrization of meso-epoxides has been achieved using chiral bipyridine mono-N-oxides in the presence of silicon tetrachloride. nih.gov The broader family of bipyridine-based ligands, including the well-known Bolm's ligand (a 2,2'-bipyridine with chiral alcohol moieties in the side chains), has been successfully applied in the desymmetrization of meso-epoxides. mdpi.com These findings highlight the potential of chiral bipyridine scaffolds, including derivatives of this compound, in catalyzing enantioselective epoxide ring-opening reactions.

Electrocatalysis (e.g., CO₂ Reduction)

Complexes of 2,2'-bipyridine and its derivatives are extensively studied as electrocatalysts for the reduction of carbon dioxide (CO₂), a process of significant interest for converting a greenhouse gas into valuable chemical feedstocks. The bipyridine ligand can stabilize the metal center in various oxidation states and facilitate electron transfer, both of which are crucial for the catalytic cycle.

Manganese and rhenium complexes of the type fac-[M(bpy-R)(CO)₃X] are well-established precursors for CO₂ reduction catalysts, typically yielding carbon monoxide (CO) as the main product. nih.gov The introduction of hydroxyl groups onto the bipyridine ligand, as seen in derivatives of this compound, can act as a local proton source, influencing the reaction pathway and product selectivity. nih.gov For instance, manganese complexes with a phenyl-diol-bipyridine ligand have been shown to produce both CO and formate, with the product ratio being sensitive to the nature of the proton source added to the system. nih.gov Iron complexes with related polypyridyl ligands have also been investigated for the electrocatalytic reduction of CO₂ to formate. acs.org

The performance of these electrocatalysts can be evaluated by their Faradaic efficiency (FE), which represents the percentage of charge that is used to form a specific product, and their turnover number (TON), which indicates the number of substrate molecules converted per molecule of catalyst.

| Metal Complex | Product(s) | Faradaic Efficiency (FE %) | Turnover Number (TON) | Reference |

| [Mn(pdbpy)(CO)₃Br] | CO / Formate | Varies with proton source | - | nih.gov |

| [Fe(tbudhbpy)Cl] | Formate | 68 ± 4% | - | acs.org |

| [Fe(mecrebpy)Cl] | Formate | 85 ± 2% | - | acs.org |

| [Ru(bpy)₃]²⁺ (photocatalysis) | Formate | - | 4 | organic-chemistry.org |

| [Re(bpy₂⁺)(CO)₃I]²⁺ (photocatalysis) | CO | - | 455 |

Note: The ligands in the table are derivatives of 2,2'-bipyridine designed to study the effects of proton relays and are not all strictly this compound. pdbpy is 4-phenyl-6-(phenyl-2,6-diol)-2,2'-bipyridine. tbudhbpy is 6,6'-([2,2'-bipyridine]-6,6'-diyl)bis(2,4-ditertbutyl-phenol). mecrebpy is 6,6'-([2,2'-bipyridine]-6,6'-diyl)bis(2-methoxy-4-methylphenol).

Catalyst Support Materials

This compound and its derivatives serve as effective ligands in catalysis, primarily due to their strong chelating ability with transition metals. chemimpex.comchemimpex.com This interaction is fundamental to creating stable and active catalytic systems for a variety of organic transformations. chemimpex.com The presence of hydroxyl groups at the 3 and 3' positions provides additional coordination sites and opportunities for hydrogen bonding, which can lead to more intricate and potentially more reactive coordination environments. These characteristics make the compound valuable in the development of catalysts for reactions such as cross-coupling and oxidation. chemimpex.comchemimpex.com

The versatility of the this compound scaffold allows for structural modifications to tailor its properties for specific catalytic applications. For instance, the introduction of carboxylic acid groups can enhance metal-binding affinity, a desirable trait for constructing robust catalysts.

Materials Science Applications

The application of this compound extends significantly into materials science, where its distinct properties are harnessed for creating functional materials. chembk.comcymitquimica.com Its role as a building block for polymers and its utility in forming ligands for functional metal complexes are of particular interest. ambeed.com

The photophysical properties of this compound, specifically its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) and exhibit Thermally Activated Delayed Fluorescence (TADF), make it a promising candidate for use in Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.govresearchgate.net These characteristics are crucial for improving the efficiency of OLED devices. mdpi.comnih.gov

The combination of ESIPT and TADF in this compound is a key factor in its potential to enhance the luminous efficiency of OLEDs. mdpi.com The ESIPT process facilitates efficient energy transfer, which is a critical aspect for achieving high luminescence. Molecules that exhibit both ESIPT and TADF have the potential to effectively boost the internal quantum efficiency of OLEDs, leading to devices with high luminous efficiency, cost-effectiveness, and long operational lifetimes. mdpi.com Theoretical studies have explored the interplay between these two mechanisms to better understand how to optimize molecules like this compound for more efficient OLEDs. mdpi.comnih.gov

Table 1: Photophysical Properties of this compound Relevant to OLEDs

| Property | Description | Significance for OLEDs |

| Excited-State Intramolecular Proton Transfer (ESIPT) | A rapid transfer of a proton within the molecule upon light excitation. | Facilitates efficient energy transfer, contributing to high luminescence. |

| Thermally Activated Delayed Fluorescence (TADF) | A process that allows for the harvesting of both singlet and triplet excitons, which can significantly increase the internal quantum efficiency of OLEDs. mdpi.com | Leads to higher luminous efficiency in OLED devices. mdpi.com |

| Fluorescence Emission | Theoretical calculations suggest fluorescence peaks around 479-484 nm, which aligns with experimental observations. mdpi.com | The emission wavelength determines the color of the light produced by the OLED. |

This table summarizes the key photophysical properties of this compound that are advantageous for its use in OLED technology.

This compound and its derivatives are recognized for their role in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. chemimpex.comchemimpex.com MOFs are porous materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org The ability of this compound to form stable complexes with a variety of metal ions makes it a suitable organic linker for the construction of these frameworks. chembk.com

Coordination polymers, which can be one-, two-, or three-dimensional structures, are formed by the self-assembly of metal ions and organic ligands. scielo.org.mx The use of this compound in this context allows for the creation of novel network structures with specific topologies and potential functionalities. researchgate.netrsc.org For example, a cobalt(III) complex with this compound has been shown to form a porous 3-D hydrogen-bonded network. researchgate.netrsc.org

The porous nature of MOFs and some coordination polymers makes them highly suitable for applications in gas storage and separation. chemimpex.comchemimpex.comwikipedia.org The internal surfaces of these materials can be tailored to have a high affinity for specific gas molecules, enabling their selective capture and storage. scielo.org.mx MOFs have shown significant promise for the storage of gases like hydrogen and carbon dioxide. wikipedia.orgfrontiersin.org

The design of MOFs using bipyridine-based linkers, including derivatives of this compound, is an active area of research aimed at developing materials with enhanced gas adsorption capacities and selectivities. frontiersin.org For instance, MOFs constructed with bipyridyl dicarboxylate ligands have been investigated for their ability to adsorb carbon dioxide. frontiersin.org

Table 2: Examples of Bipyridine-Based MOFs and their Gas Adsorption Properties

| MOF | Metal Ion | Organic Linker | Gas Adsorbed | Key Finding |

| JMS-3 | Cd(II) | 2,2'-bipyridine-4,4'-dicarboxylic acid | CO2 | Showed volumetric uptake of 26.50 and 30.89 cm³/g at 298 and 273 K, respectively. frontiersin.org |

| JMS-4 | Zn(II) | 2,2'-bipyridine-4,4'-dicarboxylic acid | CO2 | Gave volumetric uptake of 10.96 and 16.08 cm³/g at 298 and 273 K, respectively. frontiersin.org |

This table presents examples of Metal-Organic Frameworks synthesized with bipyridine-based linkers and their performance in carbon dioxide adsorption.

The unique photophysical properties of this compound make it a highly sensitive fluorescent probe for detecting changes in its microenvironment. acs.org Its fluorescence is particularly sensitive to solvent polarity and hydrogen bonding interactions. acs.org This sensitivity has been exploited in the development of sensors for various analytes, including metal ions.

Derivatives of this compound have been incorporated into more complex sensor systems. For example, iridium(III) complexes containing a this compound moiety have been developed as highly selective luminescent sensors for aluminum ions (Al³⁺). nih.gov These sensors exhibit a dramatic enhancement in emission intensity and a distinct color change upon binding with Al³⁺. nih.gov The high selectivity is attributed to the affinity of the oxygen atoms in the diol for hard metal ions and the strained chelate ring formed upon coordination. nih.gov

Furthermore, the compound's ability to bind to biological macromolecules like human serum albumin (HSA) has been studied, suggesting its potential use as a probe in biological systems to investigate protein conformation and binding sites. acs.org

Sensors and Probes

Metal Ion Sensing (e.g., Zn²⁺, Cu²⁺)

This compound (BP(OH)₂) serves as a foundational molecule for developing fluorescent chemosensors for various metal ions. Its utility is based on the principle that metal ion coordination can inhibit or alter the ESIPT process, leading to a measurable change in its fluorescence properties.

Zinc (Zn²⁺) Sensing: BP(OH)₂ has been demonstrated as a potential selective fluorescent sensor for zinc ions (Zn²⁺). acs.org In a 1:1 DMSO-water binary mixture, the compound exhibits highly enhanced fluorescence emission specifically upon binding with Zn²⁺. acs.org This phenomenon is attributed to the inhibition of the excited-state intramolecular double proton transfer. acs.org The development of such sensors is crucial for biological applications, as Zn²⁺ is the second most abundant transition metal in the human body and plays vital roles in numerous physiological processes, including gene expression and neurotransmission. mdpi.com The goal is to create sensors that can operate effectively in aqueous or semi-aqueous environments that are pharmaceutically acceptable. acs.org A molecular hybrid incorporating a 2,2'-bipyridine chelator moiety demonstrated a 53-fold fluorescence enhancement upon binding to Zn²⁺, with excitation and emission maxima at 422 nm and 492 nm, respectively. mdpi.com

Copper (Cu²⁺) and Other Ion Sensing: The this compound scaffold is also integral to sensors for other metal ions like copper (Cu²⁺) and aluminum (Al³⁺). For instance, a novel fluorescent sensor was developed for the selective detection of Cu²⁺ and Fe³⁺ by rationally controlling multiple sensing mechanisms. rsc.org Furthermore, Iridium(III) complexes incorporating a distorted this compound ligand have been engineered as highly selective sensors for Aluminum(III). nih.gov These complexes, [Ir(ppy)₂(bpy(O⁻)(OH))] (Ir1) and [Ir(bzq)₂(bpy(O⁻)(OH))] (Ir2), show dramatic enhancements in emission intensity upon reaction with Al³⁺—775-fold for Ir1 and 51.0-fold for Ir2. nih.gov This reaction also produces a distinct color change from orange to green. nih.gov The high selectivity is attributed to the affinity of the oxygen atoms in the diol for hard metal ions and the structural strain of the seven-membered chelate ring formed upon coordination to the Iridium(III) center, which physically excludes larger metal ions. nih.gov

| Target Ion | Sensor System | Sensing Mechanism | Observed Response | Reference |

|---|---|---|---|---|

| Zn²⁺ | BP(OH)₂ in 1:1 DMSO-water | Inhibition of ESIPT | Highly enhanced fluorescence emission | acs.org |

| Zn²⁺ | GFP chromophore with 2,2'-bipyridine moiety | Chelation-induced fluorescence | 53-fold fluorescence enhancement | mdpi.com |

| Cu²⁺, Fe³⁺ | Undisclosed fluorescent sensor | Multiple controlled mechanisms | Selective fluorescence change | rsc.org |

| Al³⁺ | Iridium(III) complex with BP(OH)₂ ligand (Ir1) | Chelation-enhanced fluorescence | 775-fold emission intensity increase; orange-to-green color change | nih.gov |

| Al³⁺ | Iridium(III) complex with BP(OH)₂ ligand (Ir2) | Chelation-enhanced fluorescence | 51.0-fold emission intensity increase; orange-to-green color change | nih.gov |

Microenvironment-Sensitive Probes in Biological Systems

The absorption and fluorescence spectra of this compound are highly sensitive to its surrounding microenvironment, particularly polarity and hydrogen-bonding capabilities. acs.orgspiedigitallibrary.org This sensitivity makes it a valuable photophysical probe for studying biological systems. acs.orgnih.gov

When studied in solution and with human serum albumin (HSA), BP(OH)₂ demonstrates its utility as a biological probe. spiedigitallibrary.org The molecule's fluorescence is due to a di-keto tautomer formed after a double proton transfer in the excited state. spiedigitallibrary.org Upon binding to the hydrophobic interior of HSA's subdomain IIA, the fluorescence peak of BP(OH)₂ shows a red-shift. acs.orgspiedigitallibrary.orgnih.gov Concurrently, a unique absorption band of the BP(OH)₂/water complex between 400-450 nm decreases in intensity, indicating that the molecule is shielded from water when bound to the protein. spiedigitallibrary.orgnih.gov

Its interaction with cyclodextrins (CDs), which are used to mimic biological cavities, further highlights its sensitivity. nih.govnih.gov The absorption and fluorescence of BP(OH)₂ are very sensitive to the cavity size and hydrophobicity of the host cyclodextrin (B1172386). nih.gov Binding studies with various CDs revealed that as the cavity size decreases and its hydrophobicity increases, the absorption intensity of the water complex decreases, and the fluorescence peak red-shifts. nih.gov The binding stoichiometry also varies, being 1:1 with most CDs and HSA, but 1:2 with α-cyclodextrin. acs.orgnih.gov These properties establish BP(OH)₂ as a useful probe for investigating binding sites and conformational changes in biological macromolecules. acs.orgnih.gov

| Environment | Spectroscopic Change | Interpretation | Reference |

|---|---|---|---|

| Binding to Human Serum Albumin (HSA) | Red-shift in fluorescence peak | Probe is in a hydrophobic environment (subdomain IIA) | spiedigitallibrary.orgnih.gov |

| Binding to Human Serum Albumin (HSA) | Decreased intensity of 400-450 nm absorption band | Probe has less accessibility to water molecules | spiedigitallibrary.org |

| Inclusion in Cyclodextrin Cavity | Red-shift in fluorescence peak | Correlates with decreasing cavity size and increasing hydrophobicity | nih.gov |

| Inclusion in Cyclodextrin Cavity | Decreased intensity of 400-450 nm absorption band | Correlates with the extent of binding and hydrophobicity | nih.gov |

Conductive Polymers and Functional Nanomaterials